5,7-Dimethoxy-3-(trifluoromethyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-17-8-4-10-9(11(5-8)18-2)3-7(6-16-10)12(13,14)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVDSTGUXPUOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,7 Dimethoxy 3 Trifluoromethyl Quinoline and Analogues
Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis
The fundamental challenge in synthesizing 5,7-dimethoxy-3-(trifluoromethyl)quinoline lies in controlling the regioselectivity of the cyclization and substitution reactions. The starting materials would typically involve a 3,5-dimethoxyaniline (B133145) precursor for the benzene (B151609) portion of the quinoline, and a synthon that provides the C2, C3, and C4 atoms of the pyridine (B92270) ring, with one of them carrying the trifluoromethyl group.
Adaptations of Skraup, Friedländer, and Combes Syntheses for Substituted Quinolines
Classical named reactions remain a cornerstone for quinoline synthesis, though their application to complex, polysubstituted targets requires careful adaptation.
The Skraup synthesis , which traditionally involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, is a robust method for producing quinolines. wikipedia.orgiipseries.org For the target molecule, 3,5-dimethoxyaniline would be the starting amine. The glycerol dehydrates in situ to form acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.org A major challenge in adapting this method would be the harsh, strongly acidic, and oxidative conditions, which could lead to demethylation of the methoxy (B1213986) groups or other side reactions. Furthermore, the standard Skraup reaction typically yields quinolines unsubstituted on the pyridine ring. To achieve a 3-substituted product, a modified approach using a substituted acrolein derivative would be necessary.
The Friedländer synthesis offers a milder alternative, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comorganic-chemistry.org To synthesize the target molecule via this route, one would ideally start with 2-amino-4,6-dimethoxybenzaldehyde (B8054005) or a corresponding ketone. This would be reacted with a ketone bearing a trifluoromethyl group, such as 3,3,3-trifluoropropan-2-one, in the presence of an acid or base catalyst. The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclodehydration. wikipedia.orgnih.gov The primary limitation of this approach is often the accessibility of the required substituted 2-aminoaryl carbonyl compound.
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org For the target molecule, the reaction would be between 3,5-dimethoxyaniline and a trifluoromethylated β-diketone, such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione. The reaction mechanism involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. wikipedia.org A critical consideration is the regioselectivity of this cyclization. With a meta-substituted aniline like 3,5-dimethoxyaniline, cyclization can occur at either the C2 or C6 position. The strong directing effect of the two methoxy groups would favor cyclization at the positions ortho to them (C2 and C6), leading to the desired 5,7-dimethoxy substitution pattern. However, studies have shown that the use of methoxy-substituted anilines in conjunction with trifluoromethyl β-diketones can preferentially lead to the formation of 2-CF3 or 4-CF3 quinoline regioisomers, depending on steric and electronic factors. wikipedia.org Achieving the desired 3-CF3 substitution via a classical Combes approach would require a specifically designed β-dicarbonyl compound where the trifluoromethyl group is positioned accordingly.
| Synthesis | General Reactants | Conditions | Key Features |
|---|---|---|---|
| Skraup | Aniline, Glycerol, Oxidizing Agent | Strong Acid (H₂SO₄), Heat | Harsh conditions; typically yields unsubstituted pyridine ring. wikipedia.org |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound | Acid or Base catalysis | Milder conditions; regioselectivity determined by starting materials. jk-sci.com |
| Combes | Aniline, β-Diketone | Acid catalysis (e.g., H₂SO₄) | Forms 2,4-substituted quinolines; regioselectivity is a key challenge. wikipedia.org |
Modern Annulation Strategies for Quinoline Formation, including Oxidative and Catalytic Protocols
Modern synthetic chemistry has introduced more sophisticated and often milder methods for quinoline synthesis, which can offer better control over substitution patterns. These methods often rely on transition-metal catalysis.
Oxidative annulation strategies have emerged as powerful tools. These reactions often involve the C-H activation of a starting material, followed by coupling and cyclization. For instance, rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with alkynes can lead to the formation of the quinoline core. While this specific approach builds the benzene ring onto a pre-existing pyridine, related strategies can construct the pyridine ring.
Catalytic protocols using various transition metals like palladium, copper, nickel, or iron have been developed. These methods can facilitate the construction of polysubstituted quinolines with high efficiency and functional group tolerance. For example, a nickel-catalyzed process can achieve the synthesis of quinolines from 2-aminoaryl alcohols and ketones through a sequence of dehydrogenation and condensation. Such methods could potentially be adapted for the synthesis of the target molecule by using 2-amino-4,6-dimethoxybenzyl alcohol and a suitable trifluoromethylated ketone. The milder conditions of many catalytic protocols are advantageous when working with sensitive functional groups like methoxy ethers.
Introduction of Trifluoromethyl Group on the Quinoline Scaffold
The introduction of a trifluoromethyl (-CF3) group can be achieved either by incorporating it into one of the starting materials before cyclization (a building block approach) or by direct trifluoromethylation of a pre-formed quinoline ring.
Direct Trifluoromethylation Methods and Reagents
Direct C-H trifluoromethylation of a pre-formed 5,7-dimethoxyquinoline (B14024192) core is an attractive and atom-economical strategy. This typically involves the generation of a trifluoromethyl radical (•CF3) or an electrophilic trifluoromethyl cation equivalent ("CF3+"). The electronic nature of the quinoline ring, with an electron-rich benzene ring and an electron-deficient pyridine ring, complicates regioselectivity. Directing the substitution to the C3 position can be challenging.
Several reagents are commonly used for this purpose:
Togni Reagents: These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), that serve as electrophilic trifluoromethylating agents. They can react with a variety of nucleophiles and are also used in radical reactions.
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are powerful electrophilic trifluoromethylating agents capable of reacting with electron-rich aromatic and heteroaromatic systems.
Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane is a nucleophilic CF3 source that, upon activation with a fluoride (B91410) source, can trifluoromethylate carbonyls and imines. It can also be used in radical trifluoromethylation reactions.
These direct methods often require specific conditions, such as metal catalysts (e.g., Cu, Ag) or photoredox catalysis, to generate the reactive trifluoromethyl species and control the reaction. The inherent reactivity of the quinoline nucleus generally favors substitution at the C2 or C4 positions in electrophilic or radical reactions, making selective C3-trifluoromethylation a significant hurdle that may require specific directing group strategies.
Building Block Approaches for Trifluoromethylated Quinoline Precursors
A more reliable strategy for controlling regioselectivity is to use a "building block" approach, where the trifluoromethyl group is already part of one of the reactants before the ring-forming reaction. This method transfers the challenge from controlling the regioselectivity of a C-H functionalization to the synthesis of a specific fluorinated precursor.
For a Friedländer-type synthesis, this would involve preparing a trifluoromethylated carbonyl compound. For instance, reacting 2-amino-4,6-dimethoxybenzaldehyde with ethyl 4,4,4-trifluoroacetoacetate could potentially lead to a 3-ethoxycarbonyl-2-(trifluoromethyl)quinoline derivative, although not the desired 3-CF3 product directly.
For a Combes or related synthesis, the key building block would be a trifluoromethylated β-dicarbonyl compound. The reaction of 3,5-dimethoxyaniline with a molecule like 2-(trifluoromethyl)malonaldehyde or a derivative would be a direct route to install the trifluoromethyl group at the C3 position. The synthesis and stability of such building blocks are the primary challenges of this approach.
| Reagent Type | Example(s) | Nature of CF₃ Source | Typical Application |
|---|---|---|---|
| Hypervalent Iodine | Togni Reagents | Electrophilic / Radical | Direct trifluoromethylation of nucleophiles and C-H bonds. |
| Sulfonium Salts | Umemoto's Reagents | Electrophilic | Direct trifluoromethylation of electron-rich (hetero)arenes. |
| Organosilicon | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic / Radical | Trifluoromethylation of carbonyls; radical C-H functionalization. |
Palladium-Catalyzed Cascade Reactions for Trifluoromethylated Quinoline Synthesis
Palladium catalysis offers powerful solutions for constructing complex molecules through cascade or domino reactions, where multiple bonds are formed in a single operation. A one-pot procedure to synthesize 3,4-disubstituted 2-trifluoromethylquinolines has been described, involving a palladium-catalyzed tandem Sonogashira-alkyne carbocyclization of a β-trifluoromethyl β-enaminoketone with an alkyne.
Applying this logic to the target molecule, a potential route could involve the synthesis of an enaminoketone derived from 3,5-dimethoxyaniline and a trifluoromethylated ketone. This intermediate could then undergo a palladium-catalyzed cascade reaction with a suitable coupling partner to construct the quinoline ring. For example, the coupling of a 2-iodoaniline (B362364) derivative with a trifluoromethyl-containing alkyne, followed by intramolecular cyclization, is a known strategy for forming trifluoromethylquinolines. These advanced methods, while often requiring more complex starting materials, provide excellent control over the final substitution pattern and generally proceed under mild conditions compatible with various functional groups.
Regioselectivity and Stereoselectivity in Trifluoromethylation Reactions
The introduction of a trifluoromethyl (CF3) group onto a quinoline scaffold is a critical step, governed by the principles of regioselectivity. The position at which the CF3 group attaches is highly dependent on the reaction mechanism—whether it proceeds via a radical, electrophilic, or nucleophilic pathway—and the electronic nature of the quinoline ring.
Direct C-H trifluoromethylation often proceeds through radical pathways. researchgate.net For quinoline itself, such reactions can lead to functionalization at multiple positions. However, the regioselectivity can be controlled. For instance, a three-step, one-pot protocol has been developed for the C-3 selective trifluoromethylation of quinolines. This method involves nucleophilic activation of the quinoline ring through hydrosilylation, followed by a reaction with an electrophilic CF3+ source (like a Togni reagent), and finally, oxidation to restore aromaticity. thieme-connect.comresearchgate.net This approach offers a strategic way to introduce the CF3 group specifically at the desired C-3 position.
The electronic properties of substituents already on the quinoline ring significantly influence the regioselectivity of trifluoromethylation. Electron-donating groups, such as the methoxy groups in the target molecule, activate the ring, but their directing effects must be considered in the context of the chosen trifluoromethylation agent. researchgate.net
Stereoselectivity becomes a factor when the trifluoromethylation process creates a chiral center. This is not typically the case when functionalizing the aromatic quinoline ring directly. However, in reactions involving the reduction of the quinoline ring, such as asymmetric transfer hydrogenation of 3-(trifluoromethyl)quinolines, chiral products can be obtained with high enantiomeric excess (up to 98% ee). thieme-connect.com This process, catalyzed by chiral phosphoric acids, leads to chiral 1,2,3,4-tetrahydroquinoline (B108954) derivatives, highlighting a method where stereochemistry is a key consideration. thieme-connect.com
Table 1: Regioselectivity in Quinoline Trifluoromethylation
| Method | Position of CF3 | Reagents | Comments |
|---|---|---|---|
| Nucleophilic Activation/Electrophilic Trifluoromethylation | C-3 | H2SiMePh, B(C6F5)3, Togni reagent I, DDQ | Achieves high regioselectivity for the C-3 position through an N-silyl enamine intermediate. thieme-connect.comresearchgate.net |
| Direct C-H Trifluoromethylation (Radical) | C-2, C-4, C-8 | Various radical CF3 sources | Often results in a mixture of isomers; regioselectivity can be poor without directing groups. acs.org |
Incorporation of Dimethoxy Moieties into the Quinoline Ring System
The presence of two methoxy groups at the 5- and 7-positions is a defining feature of the target molecule. The synthesis of this specific substitution pattern requires careful selection of starting materials and reaction conditions.
Strategies for Introducing Methoxy Groups at Specific Positions (e.g., 5,7-dimethoxy)
The most direct strategy for incorporating the 5,7-dimethoxy pattern is to begin with a precursor that already contains these groups in the correct orientation. 3,5-Dimethoxyaniline is the ideal starting material for this purpose. This aniline derivative can then be subjected to classic quinoline-forming reactions.
Several named reactions are suitable for this transformation:
Gould-Jacobs Reaction : This reaction involves the condensation of an aniline (in this case, 3,5-dimethoxyaniline) with an alkoxymethylenemalonate or a related derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline (B1666331). fly-chem.com The hydroxy group can then be converted to other functionalities if needed.
Conrad-Limpach and Knorr Quinoline Syntheses : These reactions involve the condensation of anilines with β-ketoesters. The Conrad-Limpach synthesis, typically under acidic or thermal conditions, yields quinolin-4-ones. fly-chem.comorientjchem.org The Knorr synthesis provides quinolin-2-ones. The specific regioisomer formed depends on the reaction conditions.
Friedländer Synthesis : This reaction condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. fly-chem.commdpi.com While powerful, it requires a pre-functionalized aniline that may be more complex to synthesize than 3,5-dimethoxyaniline itself.
An alternative approach is the late-stage introduction of methoxy groups. This could involve starting with a dihydroxyquinoline and performing a double O-methylation using a reagent like dimethyl sulfate (B86663) or methyl iodide. However, synthesizing the required 5,7-dihydroxyquinoline precursor might be more challenging than starting with 3,5-dimethoxyaniline.
Functional Group Interconversions and Aromatization Reactions in Dimethoxy Quinoline Synthesis
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comic.ac.uk In the context of synthesizing 5,7-dimethoxyquinoline, several FGIs are pertinent. For instance, if a quinoline synthesis yields a 4-hydroxyquinoline (as in the Gould-Jacobs reaction), this hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3). fly-chem.commdpi.com This chloro-substituted quinoline is a versatile intermediate for further modifications.
Aromatization is a crucial final step in many quinoline syntheses that initially produce a partially saturated ring system, such as a dihydroquinoline or tetrahydroquinoline. mdpi.com This conversion to the fully aromatic quinoline ring is an oxidative process. Various oxidizing agents can be employed, including palladium on carbon (Pd/C) at high temperatures, silver salts, or air (O2), sometimes in the presence of a catalyst. mdpi.com For example, the reduction of a nitro group to an amine can simultaneously trigger intramolecular cyclization, and subsequent dehydration or oxidation leads to the aromatic quinoline. rsc.org
Convergent and Divergent Synthetic Pathways to this compound
Stepwise Assembly Strategies
A logical stepwise, or linear, approach to this compound involves a sequence of reactions where one part of the molecule is constructed at a time. Two primary retrosynthetic disconnections are plausible:
Build the Dimethoxy Quinoline Core First : This strategy involves first synthesizing 5,7-dimethoxyquinoline using one of the methods described in section 2.3.1 (e.g., starting from 3,5-dimethoxyaniline). The subsequent step would be the regioselective introduction of the trifluoromethyl group at the C-3 position, for example, using the hydrosilylation/electrophilic trifluoromethylation sequence. thieme-connect.com
Incorporate the Trifluoromethyl Group Early : An alternative is to use a building block that already contains the trifluoromethyl group. For example, an α-CF3-enamine can react with a 2-nitrobenzaldehyde (B1664092) derivative (in this case, one with 4,6-dimethoxy substituents) to form an ortho-nitro-substituted enone. A subsequent reduction of the nitro group with a system like Fe-AcOH promotes intramolecular cyclization to yield the 2-CF3-3-arylquinoline product. rsc.org Adapting this to form a 3-CF3 quinoline would require a different trifluoromethylated starting material, such as a β-trifluoromethylated carbonyl compound, to react with 3,5-dimethoxyaniline in a Friedländer-type condensation.
Multicomponent Reactions (MCRs) and Domino Processes
Multicomponent reactions (MCRs) and domino (or cascade) reactions offer a more atom- and step-economical approach to complex molecules by combining three or more reactants in a single pot. nih.govresearchgate.netrsc.org
Multicomponent Reactions (MCRs) : Several MCRs are known for quinoline synthesis. The Doebner-von Miller reaction, for instance, is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. fly-chem.com Theoretically, 3,5-dimethoxyaniline could be reacted with a trifluoromethylated aldehyde and pyruvic acid to assemble the core structure. Another example is the acid-catalyzed three-component coupling of an aniline, an aldehyde, and a terminal alkyne. researchgate.net Employing 3,5-dimethoxyaniline, a suitable aldehyde, and a trifluoromethylated alkyne could potentially construct the desired scaffold in a single step.
Domino Processes : A domino reaction is a sequence of intramolecular transformations that occur without the need to isolate intermediates. nih.gov For example, a secondary amine can catalyze a domino reaction between dicyanoalkenes and enynals to produce substituted quinolines. nih.gov A strategy for the target molecule could involve designing substrates that, upon an initial reaction, are primed to undergo a cascade of cyclization and aromatization steps to form the this compound system.
| Domino Processes | Sequential reactions without isolating intermediates. | High efficiency; reduces purification steps. nih.gov | Requires carefully designed substrates; can be difficult to control. |
Green Chemistry Principles in Quinoline Synthesisnumberanalytics.combeilstein-journals.org
The synthesis of quinoline and its derivatives is of significant interest due to their wide-ranging applications in pharmaceuticals and materials science. numberanalytics.com Historically, classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been employed. tandfonline.comjocpr.com However, these traditional approaches often necessitate harsh reaction conditions, including high temperatures, the use of hazardous solvents, and expensive or toxic catalysts, leading to significant environmental concerns and the generation of substantial waste. tandfonline.comresearchgate.netacs.orgresearchgate.net
In response to these drawbacks, the principles of green chemistry have been increasingly applied to the synthesis of quinolines. numberanalytics.com This approach emphasizes the development of more sustainable and environmentally benign methodologies. numberanalytics.combeilstein-journals.org Key goals of green chemistry in this context include minimizing waste, improving atom economy, utilizing safer solvents and reagents, and employing energy-efficient techniques. beilstein-journals.org The development of novel synthetic methods that incorporate alternative energy sources, eco-friendly catalysts, and greener reaction media is fundamental to building a sustainable future for chemical manufacturing. researchgate.net This shift has led to the exploration of innovative techniques such as solvent-free reactions, catalyst-free systems, and the use of alternative energy sources like microwave and ultrasonic irradiation to construct the quinoline scaffold. researchgate.netrsc.org
Solvent-Free and Catalyst-Free Methodologies
Solvent-free, or neat, reactions are often enhanced by exposure to microwave irradiation, which can lead to higher yields and significantly shorter reaction times compared to traditional heating methods. researchgate.net For instance, a straightforward and environmentally friendly method for the synthesis of functionalized quinolines has been developed by reacting imines with styrene (B11656) under solvent-free and catalyst-free conditions at elevated temperatures. jocpr.com This protocol offers a significant improvement over existing methods by avoiding the use of environmentally destructive organic solvents. jocpr.com
Similarly, catalyst-free approaches are being explored to further enhance the green credentials of synthetic protocols. Visible-light-promoted reactions have emerged as a powerful tool for constructing complex molecules without the need for expensive and often toxic metal-based photocatalysts or additives. beilstein-journals.orgrsc.org For example, a catalyst-free method for the synthesis of trifluoromethylated indole (B1671886) derivatives has been demonstrated, proceeding through a radical cascade cyclization initiated by visible light. beilstein-journals.org Such strategies, which rely on the inherent reactivity of the substrates under specific energy inputs, are highly desirable as they simplify purification processes and minimize waste streams. beilstein-journals.orgmdpi.com The development of these methodologies for the synthesis of trifluoromethyl-containing heterocycles provides a pathway for applying similar principles to the synthesis of complex quinolines like this compound. beilstein-journals.orgccspublishing.org.cn
The following table summarizes examples of solvent-free and catalyst-free approaches for synthesizing heterocyclic compounds, including quinoline analogues.
| Reaction Type | Reactants | Conditions | Product Yield | Reference |
| Quinoline Synthesis | Substituted Aldimines, Substituted Styrenes | Solvent-free, Catalyst-free, 110°C | Good | jocpr.com |
| Tetrahydropyrimidine Synthesis | 1,3-Dicarbonyl compound, Arylaldehydes, Urea/Thiourea | Solvent-free, Catalyst-free, Microwave Irradiation | High | researchgate.net |
| Dihydropyrido[1,2-a]indolone Synthesis | N-arylacrylamides, Umemoto's reagent | Catalyst-free, Visible light, Room Temperature | Moderate to Good | beilstein-journals.org |
| gem-Difluorinated Compound Synthesis | Arylglyoxal monohydrates, Difluoroenoxysilanes | Solvent-free, Catalyst-free, Room Temperature | Good to Excellent | mdpi.com |
Microwave-Assisted and Ultrasonic Irradiation Techniquesrsc.orgrsc.org
The use of alternative energy sources like microwave irradiation and ultrasonic waves represents a cornerstone of green chemistry in organic synthesis. nih.gov These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often, enhanced selectivity. nih.govresearchgate.net
Microwave-Assisted Synthesis
Microwave irradiation has become a powerful and popular tool in the synthesis of heterocyclic compounds, including a wide array of quinoline derivatives. nih.govresearchgate.net Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This efficiency often translates to shorter reaction times, decreasing the likelihood of side reactions and thermal decomposition of products. nih.gov
Numerous protocols for the microwave-assisted synthesis of quinolines have been reported. For example, a one-pot, solvent-free reaction of anilines with alkyl vinyl ketones on a silica (B1680970) gel surface impregnated with indium(III) chloride under microwave irradiation provides a convenient and efficient route to quinolines and dihydroquinolines. researchgate.net Similarly, multicomponent reactions, which are inherently atom-economical, can be significantly accelerated using microwave energy. The synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone is facilitated by microwave irradiation, offering high yields in short timeframes. nih.gov These methods are often characterized by simple work-up procedures and adherence to green chemistry principles. nih.gov
Ultrasonic Irradiation Techniques
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green methodology for quinoline synthesis. nih.gov Ultrasonic waves passing through a liquid medium create acoustic cavitation—the formation, growth, and implosive collapse of bubbles. nih.gov This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. researchgate.net
Ultrasound-promoted synthesis of quinolines has been shown to be efficient, requiring milder conditions and shorter reaction times compared to conventional methods. researchgate.net For example, the synthesis of hybrid quinoline-imidazole derivatives is significantly accelerated under ultrasonic irradiation, highlighting benefits in energy consumption and product yields. rsc.org Another green procedure involves the use of basic ionic liquids in aqueous media to catalyze the condensation of isatin (B1672199) with ketones under ultrasonic irradiation, producing quinolines with high selectivity and yield. nih.govresearchgate.net This method avoids the need for transition metal catalysts and minimizes subsidiary reactions like aldol condensation. researchgate.net The synthesis of quinolinone derivatives via a multicomponent reaction has also been successfully performed under ultrasonic conditions, demonstrating the broad applicability of this technique. nih.gov
The table below offers a comparison of conventional versus energy-efficient techniques for the synthesis of quinoline analogues.
| Product Type | Method | Catalyst | Conditions | Reaction Time | Yield | Reference |
| Pyrimido[4,5-b]quinolines | Microwave-assisted | PTSA | 300 W, 573 K | 10 min | High | nih.gov |
| Dihydroquinolines | Microwave-assisted (Solvent-free) | InCl₃/Silica gel | - | 15-20 min | 92-98% | researchgate.net |
| Quinolines | Ultrasonic Irradiation | Basic Ionic Liquid | Room Temp, Aqueous media | 2 h | High | researchgate.net |
| Hybrid Quinoline-Imidazoles | Ultrasonic Irradiation | - | - | Shorter than conventional | High | rsc.org |
| Quinolines | Conventional Heating | Various | High Temp | Hours to Days | Variable | tandfonline.comjocpr.com |
Chemical Reactivity, Derivatization, and Mechanistic Studies of 5,7 Dimethoxy 3 Trifluoromethyl Quinoline
Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Ring
Electrophilic aromatic substitution (SEAr) on the quinoline nucleus is a well-studied class of reactions. Generally, the carbocyclic (benzene) ring is more susceptible to electrophilic attack than the electron-deficient heterocyclic (pyridine) ring. quimicaorganica.org The reaction typically proceeds with a preference for substitution at the C5 and C8 positions, a preference rationalized by the formation of the most stable cationic intermediates (Wheland intermediates) where the aromaticity of the adjacent pyridine (B92270) ring is preserved. quimicaorganica.org
The reactivity of 5,7-dimethoxy-3-(trifluoromethyl)quinoline in SEAr reactions is governed by the powerful and opposing electronic effects of its substituents.
Methoxy (B1213986) Groups (-OCH₃): The methoxy groups at the C5 and C7 positions are strong activating groups. Through the resonance effect (+R), they donate electron density to the benzene (B151609) ring, significantly increasing its nucleophilicity and making it much more reactive towards electrophiles than an unsubstituted quinoline. As ortho, para-directors, the 5-methoxy group activates the C6 (ortho) and C8 (para) positions, while the 7-methoxy group activates the C6 (ortho) and C8 (ortho) positions.
Trifluoromethyl Group (-CF₃): The trifluoromethyl group at the C3 position is a potent deactivating group. It exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density of the entire aromatic system. This effect is most pronounced on the pyridine ring, further diminishing its already low reactivity toward electrophiles.
The net effect is a strong activation of the benzene ring for electrophilic substitution, driven by the concerted action of the two methoxy groups, while the pyridine ring remains highly deactivated.
The regiochemical outcome of electrophilic substitution is dictated by the directing influence of the methoxy groups. Both the C6 and C8 positions are electronically activated by the resonance donation from both methoxy substituents.
Attack at C6: This position is ortho to the 7-methoxy group and ortho to the 5-methoxy group.
Attack at C8: This position is para to the 5-methoxy group and ortho to the 7-methoxy group.
Both positions are strongly favored electronically. Therefore, electrophilic aromatic substitution on this compound is predicted to yield a mixture of 6- and 8-substituted products. The precise ratio of these isomers would be influenced by the steric bulk of the incoming electrophile and the specific reaction conditions, but both are expected to be major products.
| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-Nitro- and 8-Nitro-5,7-dimethoxy-3-(trifluoromethyl)quinoline | The powerful activating effect of the two -OCH₃ groups directs the nitronium ion (NO₂⁺) electrophile to the electron-rich C6 and C8 positions. quimicaorganica.org |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 6-Bromo- and 8-Bromo-5,7-dimethoxy-3-(trifluoromethyl)quinoline | The methoxy groups activate the C6 and C8 positions for attack by the polarized halogen electrophile. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl- and 8-Acyl-5,7-dimethoxy-3-(trifluoromethyl)quinoline | The acylium ion electrophile will attack the highly activated C6 and C8 positions, provided steric hindrance is not prohibitive. |
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
Transition metal-catalyzed cross-coupling reactions, particularly those involving C-H activation, have become indispensable tools for the regioselective functionalization of heterocyclic compounds. nih.govmdpi.com These methods offer a step-economical alternative to traditional synthetic routes that often require pre-functionalization.
The direct functionalization of C-H bonds in this compound can be envisioned at several positions, with the regiochemical outcome being highly dependent on the chosen catalytic system and mechanism. mdpi.comconferenceproceedings.international
C2 and C4 Positions: The pyridine ring's C2 and C4 C-H bonds are inherently acidic and are often sites for functionalization via concerted metalation-deprotonation pathways or radical mechanisms. The C3-trifluoromethyl group could further enhance the reactivity of these positions in certain C-H functionalization protocols. nih.gov
C8 Position: The C8 C-H bond is a common site for functionalization in quinolines, often proceeding via cyclometalation involving coordination of the quinoline nitrogen to the metal center. This forms a stable five-membered metallacycle intermediate that directs functionalization to the C8 position. The presence of the 5,7-dimethoxy groups is unlikely to impede this pathway significantly.
C6 Position: The C6 C-H bond, being electron-rich due to the flanking methoxy groups, could be a target for C-H activation pathways that proceed through an electrophilic-type metalation mechanism.
Strategies for achieving regioselective functionalization could involve the use of N-oxide derivatives, which are known to direct palladium- and rhodium-catalyzed C-H activation to the C2 and C8 positions. mdpi.com Alternatively, catalyst and ligand control could be employed to steer the reaction toward other positions. Given the electronic landscape of the molecule, a variety of metal-catalyzed cross-coupling reactions such as direct arylation, alkylation, or amination could be developed.
| Strategy | Potential Catalyst | Likely Site(s) of Functionalization | Mechanistic Consideration |
|---|---|---|---|
| Directed C-H Activation | Rh(III), Pd(II) | C8, C2 (with N-Oxide) | Proceeds via coordination to the quinoline nitrogen (or N-oxide oxygen), followed by cyclometalation. mdpi.com |
| Non-Directed C-H Functionalization | Pd(II), Cu(I) | C2, C4 | Targets the most acidic or electronically distinct C-H bonds on the pyridine ring. nih.gov |
| Electrophilic C-H Borylation/Silylation | Ir(I), Rh(I) | C6, C8 | Favors the most electron-rich positions on the carbocyclic ring, potentially influenced by steric factors. |
Derivatization at the Trifluoromethyl and Methoxy Bearing Positions
The reactivity of this compound is largely dictated by the interplay of its electron-donating dimethoxy groups and the strongly electron-withdrawing trifluoromethyl group. This electronic arrangement creates distinct sites for potential derivatization.
The trifluoromethyl group (-CF3) is generally considered to be chemically inert and resistant to many transformations due to the high strength of the carbon-fluorine bond. However, its powerful electron-withdrawing nature significantly influences the reactivity of the quinoline ring, particularly at the C-4 position, making it more susceptible to nucleophilic attack. While direct derivatization of the -CF3 group itself is challenging, its electronic influence is a key tool in directing reactions on the quinoline core.
Conversely, the methoxy groups (-OCH3) at the 5 and 7 positions are potential sites for derivatization, primarily through ether cleavage to yield the corresponding hydroxylated quinolines. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3). The resulting hydroxyquinolines can then serve as precursors for a variety of new derivatives through esterification, etherification, or other reactions involving the hydroxyl group.
Nucleophilic aromatic substitution (SNA r) on the benzene ring of the quinoline is also a possibility, although the electron-donating nature of the methoxy groups generally deactivates the ring towards nucleophilic attack. However, under specific conditions or with highly activated nucleophiles, substitution at positions ortho or para to the methoxy groups might be achievable.
Mechanistic Investigations of Synthesis and Transformation Pathways
Understanding the mechanisms of formation and subsequent reactions of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes.
Reaction Intermediates and Transition State Analysis
The synthesis of substituted quinolines can often be achieved through various condensation reactions, such as the Friedländer synthesis. In the context of this compound, this would likely involve the reaction of 2-amino-4,6-dimethoxybenzaldehyde (B8054005) or a related ketone with a compound containing a trifluoromethyl group and an adjacent methylene (B1212753), such as ethyl trifluoroacetoacetate.
Mechanistic studies of such reactions suggest the initial formation of an enamine or an imine intermediate. For instance, in a Friedländer-type synthesis, the reaction would proceed through the formation of a Schiff base between the amino group of the benzaldehyde (B42025) derivative and the carbonyl of the trifluoromethyl-containing reactant. This is followed by an intramolecular aldol-type condensation. The subsequent dehydration of the resulting alcohol would then lead to the formation of the stable aromatic quinoline ring. Computational studies on related systems can provide insights into the transition states of these cyclization and dehydration steps, helping to identify the rate-determining step and factors influencing regioselectivity.
Kinetic and Thermodynamic Considerations in Reaction Design
The design of efficient synthetic protocols for this compound and its derivatives requires a careful consideration of both kinetic and thermodynamic factors. The choice of catalyst, solvent, and temperature can significantly impact the reaction rate and the equilibrium position of the reaction.
For instance, in the Friedländer synthesis, acid or base catalysis is often employed to accelerate the condensation and cyclization steps. Kinetic studies can help in selecting the optimal catalyst and its concentration to achieve a high reaction rate while minimizing the formation of side products.
Structure Activity Relationship Sar Investigations of 5,7 Dimethoxy 3 Trifluoromethyl Quinoline Analogues
Methodological Frameworks for SAR Studies of Quinoline (B57606) Derivatives
The investigation of quinoline derivatives employs a range of methodological frameworks to elucidate the relationship between chemical structure and biological function. These methods span from traditional synthetic approaches to sophisticated computational modeling.
A fundamental approach in SAR studies involves the synthesis of a series of related compounds, or analogs, where specific parts of the lead molecule are systematically altered. oncodesign-services.com This process allows researchers to probe the importance of different functional groups and their positions on the quinoline ring. nih.govnih.gov The quinoline nucleus presents multiple positions (e.g., C-2, C-3, C-4, C-6, C-7, C-8) where substitutions can dramatically alter the compound's properties. slideshare.netnih.gov
Key findings from positional variation studies on the quinoline ring include:
Position 2: Introduction of substituents at this position often reduces activity. slideshare.net However, blocking this position with a bulky alkyl group has been used to prevent unwanted metabolism in some antimalarial derivatives. nih.gov
Position 3: A carboxylic acid group at this position has been found to be crucial for the inhibitory activity of certain quinoline derivatives against specific receptors. orientjchem.org Radical iodination at position 3, however, has been shown to decrease the antimalarial activity of chloroquine. mdpi.com
Position 4: A substituted amino group at the 4th position is essential for the activity of 4-aminoquinoline antimalarials like chloroquine. slideshare.net
Position 6: The presence of a fluorine atom at this position is associated with significantly enhanced antibacterial activity. slideshare.net Similarly, an electron-donating methoxy (B1213986) group at C6 has been linked to increased potency in certain anticancer quinolines. nih.gov
Position 7: A chloro group at this position is considered essential for the antimalarial activity of 4-aminoquinolines. slideshare.net
Position 8: The presence of a hydrogen or methoxy group at this position can be detrimental to certain biological activities, such as the inhibition of β-hematin formation. nih.gov
Table 1: General Effects of Substituent Modifications on the Quinoline Ring| Position on Quinoline Ring | Type of Modification/Substituent | General Impact on Biological Activity (Examples) | Reference |
|---|---|---|---|
| 2 | Introduction of substituents | Generally reduces activity. | slideshare.net |
| 3 | Carboxylic acid group | Can be essential for inhibitory activity. | orientjchem.org |
| 4 | Substituted amino group | Crucial for antimalarial activity in 4-aminoquinolines. | slideshare.net |
| 6 | Fluorine atom | Significantly enhances antibacterial activity. | slideshare.net |
| 6 | Methoxy group | Increases potency in certain anticancer derivatives. | nih.gov |
| 7 | Chloro group | Essential for activity in 4-aminoquinoline antimalarials. | slideshare.net |
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity in a quantitative manner. nih.govyoutube.com These models are invaluable for predicting the activity of newly designed molecules, thereby reducing the time and cost associated with synthesizing and testing them. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.comjmaterenvironsci.com These approaches evaluate the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a molecule. nih.govjmaterenvironsci.com By generating contour maps, 3D-QSAR models can visually represent regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.comjmaterenvironsci.com For instance, a CoMSIA model might indicate that adding a bulky, hydrophobic group in a specific region of the molecule would be favorable for activity, consistent with π-stacking interactions at the target site. nih.gov These models have been successfully applied to various quinoline derivatives to guide the design of novel inhibitors. nih.govnih.govmdpi.com
Influence of the Trifluoromethyl Group on Molecular Interactions
The trifluoromethyl (CF3) group is a unique and highly influential substituent in medicinal chemistry. mdpi.comresearchgate.net Its incorporation into a molecular scaffold like quinoline can profoundly alter the compound's physicochemical properties and its interactions with biological targets. dntb.gov.ua
The CF3 group exerts powerful electronic and steric effects that distinguish it from other substituents like a methyl group. mdpi.comresearchgate.net
Electronic Effects: Due to the high electronegativity of its three fluorine atoms, the trifluoromethyl group acts as a strong electron-withdrawing substituent. mdpi.comnih.gov This property significantly alters the electronic distribution of the aromatic ring to which it is attached. researchgate.net This strong inductive effect can enhance the electrophilic character of adjacent sites and influence the reactivity of the entire molecule. nih.gov
Steric and Physicochemical Effects: The CF3 group is bulkier than a methyl group and is highly lipophilic, a property that can enhance membrane permeability and bioavailability. mdpi.comresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, which makes the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the metabolic stability of the drug candidate. mdpi.com
Table 2: Comparison of Physicochemical Properties of Key Substituents| Property | Trifluoromethyl (-CF3) | Methyl (-CH3) | Hydrogen (-H) | Reference |
|---|---|---|---|---|
| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating | Neutral | mdpi.comresearchgate.net |
| Lipophilicity (Hansch π value) | +0.88 | +0.56 | 0.00 | mdpi.comnih.gov |
| Steric Size (van der Waals radius) | Larger than methyl | Smaller than trifluoromethyl | Smallest | mdpi.comresearchgate.net |
| Metabolic Stability | High (due to strong C-F bond) | Susceptible to oxidation | Susceptible to replacement | mdpi.com |
Impact of Dimethoxy Substitution on Structural Features and Activity
Methoxy groups are generally considered electron-donating, which can affect the electron density of the quinoline ring system. orientjchem.org This electronic influence is complementary to the electron-withdrawing nature of the CF3 group. The position of these substituents is critical; SAR studies on various quinoline-based compounds have shown that dimethoxy and trimethoxy substitution patterns can lead to potent biological activity. nih.govnih.gov For example, chalcones with 3,4,5-trimethoxy substitutions have demonstrated excellent inhibitory potency against various cell lines. biointerfaceresearch.com
The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor's binding site. nih.gov These substitutions can also impact the planarity and conformational flexibility of the quinoline scaffold, which in turn affects how the molecule fits into its biological target. orientjchem.orgnih.gov Studies on 2,4-dimethoxy-pyrimido[4,5-b]quinolines, for instance, have explored how substitutions influence binding affinity through intermolecular interactions. nih.gov
Table 3: Examples of Methoxy-Substituted Quinoline Derivatives and Their Activities| Compound Class | Methoxy Substitution Pattern | Reported Biological Activity | Reference |
|---|---|---|---|
| Quinolinyl Chalcones | Dimethoxy and Trimethoxy | Good in vitro antimalarial activity (IC50 < 5 µM). | nih.gov |
| Pyrimido[4,5-b]quinolines | 2,4-dimethoxy | Investigated for binding affinity in the main protease of SARS-CoV-2. | nih.gov |
| Quinoline-based Chalcones | 3,4,5-trimethoxy | Excellent inhibitory potency against various cancer cell lines. | biointerfaceresearch.com |
| Indolo[2,3-b]quinolines | 11-(4-methoxyanilino) | Showed promising cytotoxicity against several cancer cell lines. | orientjchem.org |
| Chalcone-Quinoline Hybrids | Dimethoxy-substituted | Demonstrated potent cytotoxic activity against leukemia and CNS cancer cell lines. | nih.gov |
Positional Significance of Methoxy Groups (e.g., 5,7- vs. 6,7-dimethoxy)
The specific placement of methoxy groups on the quinoline core is a critical determinant of biological activity, influencing the molecule's interaction with target receptors. Structure-activity relationship (SAR) studies reveal that variations in the methoxy substitution pattern, such as comparing 5,7-dimethoxy analogues with 6,7-dimethoxy isomers, can lead to significant differences in efficacy and selectivity.
For instance, in the context of anticancer research, the positioning of electron-donating groups like methoxy at the C-6 and C-7 positions of the quinoline core has been shown to increase the activity of compounds. researchgate.net This suggests that the electron density at this part of the molecule is crucial for its interaction with biological targets. In contrast, studies on other quinoline derivatives have highlighted the importance of substituents at the C-5 and C-8 positions for different activities. For example, research on 8-substituted quinolines indicated that methoxy groups at the C-8 position are crucial for acetylcholinesterase (AChE) enzyme inhibition. researchgate.net Another study noted that compounds with methyl substitution at the C-5 position of the quinoline showed more potent anticancer activity than those substituted at the C-6 position. biointerfaceresearch.com
These findings underscore that there is no universally optimal substitution pattern; the significance of the methoxy group's position is highly dependent on the specific biological target and the desired therapeutic effect. The 5,7-dimethoxy arrangement in the title compound, therefore, presents a unique electronic and steric profile compared to other dimethoxy isomers, which dictates its specific pharmacological properties.
Table 1: Impact of Methoxy Group Position on Biological Activity in Quinoline Analogues
| Substitution Pattern | Observed Biological Effect | Reference Context |
|---|---|---|
| 6,7-Dimethoxy | Increased anticancer activity | General quinazoline derivatives |
| 8-Methoxy | Crucial for AChE inhibition | 8-substituted quinolines |
| 5-Methyl (vs. 6-Methyl) | More potent anticancer activity | Indole-quinoline derivatives |
Contribution to Molecular Polarity, Lipophilicity, and Hydrogen Bonding Capabilities
The physicochemical properties of 5,7-dimethoxy-3-(trifluoromethyl)quinoline, such as its polarity, lipophilicity, and hydrogen bonding potential, are significantly shaped by its substituents. These properties are fundamental to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Hydrogen Bonding Capabilities : The methoxy groups play a crucial role in the molecule's ability to form hydrogen bonds. The oxygen atoms in the 5- and 7-methoxy groups possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors. nih.govrsc.org This capability is vital for interacting with biological targets, such as amino acid residues in the active site of an enzyme or receptor. While the molecule lacks a hydrogen bond donor, its ability to accept hydrogen bonds is a key feature in its pharmacophore. The strength and geometry of these potential hydrogen bonds can significantly influence the binding affinity and selectivity of the compound.
Conformational Analysis and Flexibility in Relation to SAR
Interplay of Substituents on Quinoline Ring Conformation
The conformation of the quinoline ring system, which is largely planar, is influenced by the electronic and steric effects of its substituents. The interplay between the electron-donating methoxy groups and the strongly electron-withdrawing trifluoromethyl group affects the electron distribution within the aromatic system and can cause minor distortions in the ring's planarity. acs.org
Electronic Effects : The two methoxy groups at positions 5 and 7 are electron-donating, increasing the electron density of the benzene (B151609) portion of the quinoline ring. In contrast, the trifluoromethyl group at position 3 is a powerful electron-withdrawing group, which decreases the electron density of the pyridine (B92270) portion of the ring. This push-pull electronic effect can influence the molecule's dipole moment and its electrostatic interactions with a receptor.
Steric Effects : While methoxy groups are not excessively bulky, their presence at positions 5 and 7 can create steric hindrance that may influence the preferred orientation of the molecule as it approaches its binding site. The trifluoromethyl group also contributes to the steric profile of the molecule. The specific conformation adopted by the molecule will be one that minimizes steric clashes while maximizing favorable binding interactions. Conformational analysis helps to define the role of these substituents in chiral recognition and in determining the active conformation of the molecule. nih.gov
Pharmacophore Elucidation and Hypothesis Generation
Pharmacophore modeling is a crucial tool in drug design that identifies the essential structural features of a molecule required for its biological activity. acs.orgmdpi.com For this compound and its analogues, a pharmacophore model helps to rationalize their structure-activity relationships and guide the design of new, more potent compounds. nih.govmdpi.com
Identification of Essential Structural Features for Specific Receptor Interactions
Based on the analysis of this compound and related compounds, a hypothetical pharmacophore model can be generated. This model highlights the key chemical features and their spatial arrangement necessary for effective binding to a biological target. nih.govnih.govmdpi.com
The essential features of this pharmacophore likely include:
Aromatic/Hydrophobic Core : The quinoline ring system serves as a rigid scaffold that provides a necessary hydrophobic surface for interacting with nonpolar regions of a receptor binding pocket. nih.gov
Hydrogen Bond Acceptors : The oxygen atoms of the 5- and 7-methoxy groups are critical hydrogen bond acceptors, forming directed interactions with hydrogen bond donor residues (e.g., -NH or -OH groups) in the target protein. nih.gov
Electron-Withdrawing Region : The trifluoromethyl group at the C-3 position provides a strong electron-withdrawing feature. This can be involved in specific electrostatic or dipole-dipole interactions and also enhances the metabolic stability of the compound.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further refine this pharmacophore model. dovepress.com These methods generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic character are favorable or unfavorable for activity, providing a detailed roadmap for optimizing ligand-receptor interactions. nih.gov
Table 2: Essential Pharmacophoric Features of this compound Analogues
| Pharmacophoric Feature | Structural Moiety | Putative Interaction |
|---|---|---|
| Aromatic/Hydrophobic Core | Quinoline Ring | Hydrophobic interactions, π-π stacking |
| Hydrogen Bond Acceptors | 5- and 7-Methoxy Groups | Hydrogen bonding with receptor's H-bond donors |
| Electron-Withdrawing Region | 3-Trifluoromethyl Group | Electrostatic/dipole interactions, metabolic stability |
Computational Chemistry and Molecular Modeling Studies of 5,7 Dimethoxy 3 Trifluoromethyl Quinoline
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-based drug design (LBDD) relies on the knowledge of molecules known to interact with a target of interest. These methods use a set of active compounds to deduce the necessary structural features for biological activity, which can then be used to design new molecules or search for existing ones with similar properties. mdpi.com
Pharmacophore Modeling and Virtual Screening for Candidate Identification
Pharmacophore modeling is a cornerstone of LBDD, identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to be active at a specific biological target. frontiersin.org Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries in a process known as virtual screening. nih.govnih.gov This process filters vast chemical databases to identify a smaller, more manageable set of molecules that are likely to be active, thereby saving significant time and resources in the drug discovery pipeline. nih.govwuxibiology.com
For a compound like 5,7-Dimethoxy-3-(trifluoromethyl)quinoline, a hypothetical pharmacophore model for a kinase target, for instance, could be constructed based on known quinoline (B57606) inhibitors. The key features would likely include:
An aromatic ring feature corresponding to the quinoline core.
A hydrogen bond acceptor from the quinoline nitrogen.
Hydrophobic features representing the trifluoromethyl group and the two methoxy (B1213986) groups.
This model would then be used to screen databases like ZINC or ChEMBL to find compounds that match these spatial and chemical requirements. ijper.org
Table 1: Hypothetical Pharmacophore Features for a Quinoline-Based Kinase Inhibitor
| Feature Type | Projected Location on this compound | Role in Binding |
|---|---|---|
| Aromatic Ring (AR) | Quinoline bicyclic system | Pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). |
| Hydrogen Bond Acceptor (HBA) | Quinoline Nitrogen (N1) | Forms crucial hydrogen bonds with hinge region residues of kinases. |
| Hydrophobic (HY) | Trifluoromethyl group at C3 | Occupies hydrophobic pockets, enhancing binding affinity. |
Similarity Searching and Clustering of Quinoline Datasets
Similarity searching is a computational method used to find molecules with similar structures or properties to a known active compound. mdpi.com The underlying principle is that structurally similar molecules are likely to have similar biological activities. nih.gov This technique can be based on 2D structural fingerprints or 3D shape and electrostatic fields. nih.gov
In the context of this compound, this molecule could be used as a query to search large chemical databases for compounds with a high degree of similarity. youtube.com Furthermore, large datasets of quinoline derivatives can be grouped into clusters of structurally related molecules. This clustering helps in understanding the chemical space of quinolines and can guide the selection of diverse compounds for screening or the design of focused libraries around a specific scaffold like the dimethoxy-trifluoromethyl-quinoline core. researchgate.net
Structure-Based Drug Design (SBDD) Methodologies
When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, structure-based drug design (SBDD) methods can be employed. frontiersin.org These techniques use the target's structure to design or identify ligands that can bind to it with high affinity and selectivity.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a primary tool in SBDD that predicts the preferred orientation of a ligand when bound to a target protein. rjptonline.org The process involves sampling various conformations of the ligand within the binding site and scoring them based on their binding energy to predict the most stable complex. researchgate.netnih.gov This method is invaluable for understanding ligand-receptor interactions and for virtual screening campaigns. nih.govnih.gov
While no specific docking studies for this compound were found, research on structurally related quinoline inhibitors provides significant insights. For example, studies on 3-phenyltrifluoromethyl quinoline derivatives have demonstrated their potential as anticancer agents through molecular modeling. researchgate.net Similarly, studies on 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors highlight the importance of the dimethoxy substitution pattern for activity. nih.gov
The analysis of docked poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. rjptonline.org For quinoline-based kinase inhibitors, a common binding mode involves the quinoline nitrogen atom forming a critical hydrogen bond with an amino acid residue in the "hinge" region of the kinase ATP-binding site. nih.govmdpi.com
Based on analogous structures, the binding mode of this compound within a kinase active site would likely involve:
Hydrogen Bonding: The quinoline nitrogen acting as a hydrogen bond acceptor with a hinge region residue (e.g., the backbone amide of Methionine). nih.gov
Hydrophobic Contacts: The trifluoromethyl group at the C3 position is a strong hydrophobic moiety that would likely occupy a deep hydrophobic pocket, contributing significantly to binding affinity. rjptonline.orgnih.gov
Pi-Stacking: The aromatic quinoline ring system could engage in π-π stacking interactions with aromatic amino acid residues like tyrosine or tryptophan within the active site. mdpi.com
Other Interactions: The methoxy groups at the C5 and C7 positions could form additional van der Waals contacts or, depending on the specific topology of the binding site, potentially engage in hydrogen bonding. mdpi.com
Table 2: Predicted Intermolecular Interactions for this compound in a Kinase Binding Site
| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Residues in Target |
|---|---|---|
| Hydrogen Bond | Quinoline Nitrogen | Hinge Region Amino Acids (e.g., Met, Cys) |
| Hydrophobic Interaction | -CF3 group | Hydrophobic Pocket Residues (e.g., Leu, Val, Ile) |
| Pi-Stacking | Quinoline Aromatic Rings | Aromatic Residues (e.g., Phe, Tyr, Trp) |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked complex and observe how the ligand and protein adapt to each other. nih.govresearchgate.netdoi.org
An MD simulation of a this compound-protein complex would typically run for nanoseconds to microseconds. nih.govmdpi.com Key parameters analyzed during the simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.netnih.gov These simulations can confirm the stability of key interactions predicted by docking, such as the hinge region hydrogen bond, and provide a more accurate estimation of the binding free energy. nih.gov
Assessment of Ligand Stability and Conformational Changes in Binding Sites
Molecular dynamics (MD) simulations are a important computational tool for assessing the stability of a ligand, such as this compound, when it is bound to a biological target, like a protein receptor. These simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic nature of the ligand-receptor complex. By analyzing the trajectory of the simulation, researchers can evaluate the stability of the ligand's binding pose. Key metrics, including Root Mean Square Deviation (RMSD), are calculated to quantify how much the ligand's conformation deviates from its initial docked position. A stable, low RMSD value over the course of the simulation suggests that the ligand remains securely in the binding pocket.
Furthermore, MD simulations illuminate the conformational changes that may occur in both the ligand and the protein's binding site upon complex formation. The binding of this compound can induce adjustments in the side chains of amino acids within the active site to better accommodate the ligand. Conversely, the ligand itself may adopt a specific, energetically favorable conformation to maximize its interactions with the receptor. Understanding these induced-fit dynamics is crucial, as the stability of the complex relies on these mutual adjustments. The analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces throughout the simulation reveals the key interactions that maintain the complex's integrity and the ligand's stability within the binding site. nih.gov
Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)
To quantify the binding affinity between a ligand and a receptor, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are widely employed. nih.gov These end-point methods calculate the binding free energy (ΔG_bind) by estimating the difference in energy between the ligand-receptor complex and the individual ligand and receptor molecules in solution. 34.237.233chemisgroup.us The calculations are typically performed on snapshots taken from a molecular dynamics simulation, providing an average energy value that accounts for molecular motion and conformational flexibility. 34.237.233
The binding free energy is calculated as a sum of several energy components, as shown in the equation below:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
ΔE_MM (Molecular Mechanics Energy): This term represents the change in the gas-phase molecular mechanics energy upon binding. It includes contributions from internal bonded energies (bonds, angles, dihedrals) as well as non-bonded electrostatic and van der Waals interactions between the ligand and the protein. nih.gov
ΔG_solv (Solvation Free Energy): This term accounts for the energy change associated with solvating the molecules in a continuum solvent model. It is further divided into a polar component (ΔG_pol) and a non-polar component (ΔG_np). The polar part is calculated using either the Generalized Born (GB) or Poisson-Boltzmann (PB) model, while the non-polar part is often estimated based on the solvent-accessible surface area (SASA). nih.gov
TΔS (Conformational Entropy): This term represents the change in conformational entropy upon ligand binding. Estimating this term is computationally intensive and it is sometimes omitted in calculations, which can affect the absolute accuracy of the predicted binding energy. nih.gov
The MM/GBSA and MM/PBSA methods provide a balance between computational speed and accuracy, making them popular for rescoring docking poses and ranking potential drug candidates. nih.gov
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| ΔE_vdw (van der Waals) | Energy from attractive and repulsive forces between non-bonded atoms. | Typically favorable (negative). |
| ΔE_ele (Electrostatic) | Energy from Coulombic interactions between charged atoms. | Can be favorable or unfavorable. |
| ΔG_pol (Polar Solvation) | Energy required to transfer the molecule from a vacuum to the polar solvent. Often opposes binding. | Typically unfavorable (positive). |
| ΔG_np (Non-polar Solvation) | Energy from hydrophobic interactions and cavity formation in the solvent. | Typically favorable (negative). |
| -TΔS (Conformational Entropy) | Energy change due to the loss of conformational freedom upon binding. | Unfavorable (positive contribution to ΔG). |
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules like this compound. researchgate.net Unlike methods that solve the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. researchgate.netaps.org This approach allows for a detailed understanding of a molecule's properties at the atomic level.
For this compound, DFT calculations can be used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties and reactivity descriptors can be calculated. nih.gov These descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index, provide quantitative measures of the molecule's stability and its propensity to participate in chemical reactions. nih.gov For instance, a molecule with a high chemical hardness is generally less reactive. nih.gov By analyzing these parameters, researchers can predict how the quinoline derivative might interact with biological targets or other chemical species. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. bhu.ac.in The MEP map for this compound would reveal regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.gov These maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor binding. bhu.ac.innih.gov
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govuobaghdad.edu.iq A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analyzing the distribution and energies of these orbitals provides fundamental insights into its reactivity and potential interaction mechanisms.
| Parameter | Symbol | Description and Significance |
|---|---|---|
| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| Energy Gap | ΔE | Difference between E_LUMO and E_HOMO; indicates chemical reactivity and stability. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. Calculated as (E_LUMO - E_HOMO) / 2. |
| Electronegativity | χ | Measures the power of an atom or group to attract electrons. Calculated as -(E_HOMO + E_LUMO) / 2. |
| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. Calculated as χ² / (2η). |
Cheminformatics and Data Mining in Quinoline Research
Cheminformatics combines chemistry, computer science, and information technology to analyze vast amounts of chemical data. longdom.orgejbi.org In the context of quinoline research, this involves mining large databases of quinoline derivatives to identify patterns and relationships between their chemical structures and biological activities. nih.govwhiterose.ac.uk The explosion of data from high-throughput screening and combinatorial chemistry has made these computational approaches indispensable for modern drug discovery. whiterose.ac.uknih.gov
A primary application of cheminformatics in this area is the development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models. longdom.orgnih.gov QSAR studies aim to establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their biological activity. nih.gov For a dataset of quinoline derivatives, these descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties. nih.gov By applying machine learning algorithms and statistical methods, researchers can build models that predict the activity of new, untested quinoline compounds. nih.gov These predictive models accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates, thereby saving significant time and resources. ejbi.orgnih.gov
Integration of Computational and Experimental Data for Hypothesis Generation
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and medicinal chemistry. For derivatives of the quinoline scaffold, including this compound, this integration allows for the rational design of more potent and selective compounds. By combining theoretical predictions with empirical data, researchers can formulate and refine hypotheses regarding structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
A typical workflow involves an iterative cycle of computational analysis, chemical synthesis, and biological testing. Computational models are first used to predict the biological activity and pharmacokinetic properties of a series of candidate molecules. These predictions then guide the selection of the most promising compounds for synthesis and subsequent experimental evaluation. The experimental results, in turn, are used to validate and refine the computational models, leading to a more accurate understanding of the molecular interactions driving the observed biological effects.
One of the primary applications of this integrated approach is in the prediction of anticancer activity. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to build models that correlate the structural features of quinoline derivatives with their cytotoxic effects on various cancer cell lines. nih.gov These models can help identify key molecular descriptors, such as electronic and steric properties, that are critical for activity.
Molecular docking simulations provide further insights by predicting how these compounds bind to specific biological targets, such as protein kinases or DNA topoisomerases. nih.govrsc.org The predicted binding affinities and interaction patterns can then be correlated with experimentally determined inhibitory concentrations (e.g., IC50 values) to validate the proposed binding modes. rsc.org
A hypothetical case study illustrating this integration for a series of this compound analogs is presented below. In this example, computational methods are used to predict the binding affinity of the compounds to a hypothetical protein kinase target, as well as key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are then compared with experimental data from in vitro cytotoxicity assays.
Table 1: Predicted and Experimental Data for this compound Analogs
| Compound | R-Group Modification | Predicted Binding Affinity (kcal/mol) | Predicted Human Oral Absorption (%) | Experimental IC50 (µM) on a Cancer Cell Line |
|---|---|---|---|---|
| 1 | -H | -8.5 | 85 | 15.2 |
| 2 | -OH | -9.2 | 88 | 8.7 |
| 3 | -NH2 | -9.8 | 92 | 4.1 |
| 4 | -Cl | -8.9 | 82 | 12.5 |
| 5 | -CH3 | -8.7 | 84 | 14.8 |
The data in Table 1 demonstrates a clear correlation between the predicted binding affinities and the experimentally observed anticancer activity. The introduction of hydrogen-bond donating groups, such as hydroxyl (-OH) and amino (-NH2), at a specific position on the quinoline scaffold (hypothetically represented as the "R-Group Modification") is predicted to enhance binding affinity. This computational hypothesis is supported by the lower IC50 values observed for compounds 2 and 3 , indicating greater potency.
Based on these integrated findings, a new hypothesis can be generated: the introduction of a substituent capable of forming strong hydrogen bonds at the R-position of the this compound scaffold is crucial for enhancing its anticancer activity by improving its interaction with the target protein kinase.
This hypothesis can then be tested in the next cycle of the drug discovery process. New analogs with different hydrogen-bonding moieties could be designed and subjected to computational analysis. The most promising candidates would then be synthesized and experimentally tested to further refine the SAR and validate the guiding hypothesis. This iterative process of prediction, synthesis, and testing accelerates the identification of lead compounds with improved therapeutic potential. nih.gov
Advanced Research Applications and Future Directions for 5,7 Dimethoxy 3 Trifluoromethyl Quinoline
Role as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, often a protein. The development of such probes is crucial for understanding disease mechanisms and for the initial stages of drug discovery. rsc.org The structural characteristics of 5,7-dimethoxy-3-(trifluoromethyl)quinoline make it an intriguing candidate for development as a chemical probe.
Investigation of Molecular Mechanisms via Targeted Ligand Design
The design of targeted ligands is a fundamental strategy to elucidate the function of specific proteins within complex biological pathways. While research on this compound itself is not extensively documented in publicly available literature, the investigation of closely related analogs provides a strong rationale for its potential in this area.
A notable example is the structurally similar compound, 5,7-dimethoxy-3-(4-pyridinyl)quinoline , which has been identified as a potent and selective inhibitor of the human vascular beta-type platelet-derived growth factor (PDGF) receptor tyrosine kinase. nih.gov The study of this analog highlights how the dimethoxy-quinoline scaffold can be tailored to achieve high affinity and selectivity for a specific kinase. The targeted design of such inhibitors allows researchers to probe the physiological and pathological roles of the PDGF receptor in vascular smooth muscle cell function, offering insights into diseases like atherosclerosis and restenosis. nih.gov
The trifluoromethyl group at the 3-position of the quinoline (B57606) ring, as seen in the title compound, is a common feature in many biologically active molecules, including kinase inhibitors. nih.gov This group can participate in strong, non-covalent interactions with amino acid residues in the active site of a protein, thereby enhancing binding affinity and selectivity. For instance, in the design of inhibitors for the c-Met kinase, a trifluoromethyl group was strategically placed to occupy a hydrophobic pocket, contributing to the potent and selective inhibition of the enzyme. nih.gov This principle of targeted ligand design suggests that this compound could be a valuable tool for investigating the molecular mechanisms of various kinases or other enzymes with suitably shaped binding sites.
Application in Target Identification and Validation Research
Identifying and validating new drug targets is a critical and challenging aspect of modern therapeutic development. Chemical probes with high specificity can be instrumental in this process. While direct applications of this compound in target identification are yet to be widely reported, its potential can be inferred from studies on the broader class of quinoline derivatives.
Quinoline-based fluorescent probes, for example, have been developed for live-cell imaging, demonstrating the scaffold's utility in visualizing biological processes and localizing within specific cellular compartments. nih.govmorressier.comnih.gov The inherent fluorescence of some quinoline derivatives can be modulated by their interaction with a biological target, providing a direct readout for target engagement. The 5,7-dimethoxy substitution pattern, in particular, can influence the photophysical properties of the quinoline core, potentially making it a suitable platform for developing fluorescent probes.
Furthermore, the principles of structure-activity relationship (SAR) studies, which are central to target validation, have been extensively applied to quinoline derivatives. orientjchem.orgnih.gov By systematically modifying the quinoline scaffold and observing the effects on biological activity, researchers can confirm that a molecule's therapeutic effect is mediated through a specific target. For example, in the development of EZH2 inhibitors, various methoxy-substituted quinolines were synthesized and tested to understand the structural requirements for potent inhibition, thereby validating EZH2 as the target. nih.govmdpi.com The defined structure of this compound makes it an ideal candidate for inclusion in such SAR studies to validate novel biological targets.
Scaffold for Design of Novel Heterocyclic Systems
The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for the construction of a wide range of biologically active molecules. orientjchem.orgrsc.orgnih.gov The specific substitution pattern of this compound offers a unique starting point for the design and synthesis of novel heterocyclic systems with diverse therapeutic applications.
Hybrid Molecule Construction and Fused Ring Systems
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activity. The this compound scaffold is well-suited for this approach. For instance, a study on the synthesis of 1,2,3-triazole quinoline analogs utilized a trifluoromethyl-phenoxy quinoline derivative as a starting material for a "click chemistry" reaction with various alkynes, resulting in a library of hybrid molecules with antimicrobial and antioxidant properties. innovareacademics.in This demonstrates the feasibility of using a trifluoromethyl-substituted quinoline as a platform for generating novel hybrid compounds.
The construction of fused ring systems is another important strategy in drug discovery to create rigid, three-dimensional structures that can interact with biological targets with high specificity. The quinoline ring can be readily annulated with other heterocyclic rings to generate complex polycyclic systems. While specific examples starting from this compound are not prevalent, the general synthetic accessibility of the quinoline core allows for the exploration of various cyclization reactions to build fused systems, such as pyrazolo[4,3-c]quinolines or other polycyclic aromatic structures. researchgate.net
Diversification and Library Synthesis for High-Throughput Screening
High-throughput screening (HTS) of large compound libraries is a key strategy for identifying hit compounds in the early stages of drug discovery. The this compound scaffold can serve as a central building block for the creation of diverse chemical libraries. The functional groups on the quinoline ring can be readily modified to introduce a wide range of substituents, allowing for the systematic exploration of chemical space around the core scaffold.
The synthesis of such libraries can be facilitated by modern synthetic techniques, such as parallel synthesis and combinatorial chemistry. For example, the development of a highly tunable quinoline-based fluorescent scaffold utilized regioselective palladium-catalyzed cross-coupling reactions to enable the combinatorial development of a diverse library of fluorophores. nih.govmorressier.com This approach could be adapted to the this compound core to generate a library of derivatives for HTS campaigns against various biological targets. The trifluoromethyl group provides a stable anchor point, while the dimethoxy groups can be demethylated to provide reactive hydroxyl groups for further derivatization.
Table 1: Potential Diversification of the this compound Scaffold
| Position of Modification | Potential Reaction | Resulting Functional Group | Potential Application |
| Aryl ring (positions 6 and 8) | Electrophilic Aromatic Substitution | Halogen, Nitro, Acyl | Further functionalization, modulation of electronic properties |
| Methoxy (B1213986) groups (positions 5 and 7) | Ether Cleavage | Hydroxyl | Introduction of new substituents, prodrug strategies |
| Position 4 | Nucleophilic Aromatic Substitution (if activated) | Amines, Alkoxides | Modulation of biological activity, improved solubility |
| Trifluoromethyl group (position 3) | Not readily modified | - | Stable metabolic anchor, enhances binding affinity |
Development of Advanced Synthetic Methodologies
The development of efficient and versatile synthetic methods is crucial for advancing the applications of complex molecules like this compound. Research in this area focuses on creating novel, high-yield, and stereoselective routes to the quinoline core and its derivatives.
While a specific, advanced synthetic methodology for this compound is not detailed in the reviewed literature, several advanced synthetic strategies for related trifluoromethyl- and methoxy-substituted quinolines have been reported. For instance, the Sonogashira reaction, a powerful palladium-catalyzed cross-coupling reaction, has been employed for the synthesis of bis- and tris-alkynyl-2-trifluoromethylquinolines. beilstein-journals.org This method allows for the direct introduction of carbon-carbon triple bonds into the quinoline scaffold, providing a versatile handle for further transformations.
Another innovative approach involves the catalyst-free synthesis of 7-aminoquinolines, where the introduction of a trifluoromethyl group facilitates a highly selective condensation reaction. nih.gov This method avoids the need for harsh reaction conditions or expensive metal catalysts, making it a more environmentally friendly and cost-effective synthetic route.
The classical Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group, remains a widely used method for quinoline synthesis and can be adapted for the synthesis of this compound. orientjchem.org Modern advancements in this methodology focus on the use of novel catalysts and reaction conditions to improve yields and substrate scope.
The continued development of such advanced synthetic methodologies will be essential for making this compound and its derivatives more accessible for research and for enabling the synthesis of more complex and diverse chemical libraries based on this promising scaffold.
Table 2: Comparison of Synthetic Methodologies for Substituted Quinolines
| Synthetic Method | Description | Advantages | Disadvantages |
| Friedländer Annulation | Condensation of an o-aminoaryl aldehyde/ketone with a compound containing an α-methylene group. | Convergent, often high yields. | Limited availability of starting materials. |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | Forms C-C bonds with high efficiency and selectivity. | Requires a pre-functionalized quinoline halide. |
| Catalyst-Free Condensation | Direct condensation of reactants facilitated by electron-withdrawing groups like trifluoromethyl. | Environmentally friendly, avoids metal catalysts. | May have a limited substrate scope. |
Sustainable and Scalable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For a molecule like this compound, sustainable and scalable routes are crucial for enabling its widespread investigation and potential commercialization. While a direct synthesis for this specific compound is not extensively documented, plausible routes can be constructed based on established methods for analogous structures.
Key strategies would likely involve adapting classical quinoline syntheses, such as the Combes, Conrad-Limpach, or Friedländer reactions, using precursors like 3,5-dimethoxyaniline (B133145). The introduction of the trifluoromethyl group at the C3 position is a significant challenge. Modern approaches often utilize trifluoromethyl-containing building blocks. For instance, a potential route could involve the reaction of a dimethoxy-substituted aniline (B41778) with a β-trifluoromethyl-β-enamino ketone, followed by a palladium-catalyzed domino Sonogashira–alkyne carbocyclization. thieme-connect.com Another promising method involves the intramolecular cyclization of 2-trifluoroacetyl-1-(arylamino)-cycloalkenes in the presence of polyphosphoric acid, which has been used to create various trifluoromethyl-cycloalka[b]quinolines. researchgate.net
Furthermore, one-pot procedures are highly desirable for scalability and sustainability. A recently developed one-pot, three-step protocol for synthesizing 2-CF3-quinolines starts from readily available haloalkenes and proceeds through an α-CF3-enamine intermediate that reacts with a substituted 2-nitrobenzaldehyde (B1664092). rsc.orgrsc.org Adapting this method using a 3,5-dimethoxy-2-nitrobenzaldehyde precursor could provide an efficient pathway to the target molecule.
The table below outlines potential building blocks for these synthetic strategies.
| Starting Material Class | Specific Example | Potential Reaction |
| Aniline Derivative | 3,5-Dimethoxyaniline | Combes Synthesis, Friedländer Synthesis |
| Trifluoromethyl Building Block | (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one nih.gov | Horner–Wadsworth–Emmons type reactions |
| Fluorinated Imine | N-(3,5-dimethoxyphenyl) trifluoroethylimine | Indium(III) Triflate catalyzed reaction with alkynes thieme-connect.com |
| Nitrobenzaldehyde Derivative | 3,5-Dimethoxy-2-nitrobenzaldehyde | Condensation with α-CF3-enamines followed by reductive cyclization rsc.orgrsc.org |
These approaches prioritize atom economy, reduce the number of intermediate purification steps, and often employ catalytic systems, aligning with the principles of green chemistry.
Catalyst Development for Quinoline Functionalization
The precise modification of the quinoline core is essential for fine-tuning its properties for specific applications. Catalyst development, particularly in the realm of transition-metal-catalyzed C-H functionalization, has revolutionized the synthesis of complex quinoline derivatives. These methods allow for the direct introduction of functional groups onto the quinoline scaffold without the need for pre-functionalized starting materials, offering a more efficient and sustainable alternative to traditional methods.
Palladium-based catalysts have been extensively used for selectively functionalizing quinolines. For example, palladium-catalyzed C-H activation reactions have been employed to synthesize push-pull type fluorescent amino-quinoline derivatives, where reaction selectivity is controlled by the choice of phosphine (B1218219) ligands. researchgate.net This demonstrates the power of catalyst systems in directing the position of new substituents.
Rhodium catalysts have also proven effective. Rhodium(III)-catalyzed regioselective alkylation of quinoline N-oxides at the distal C-8 position using olefins as the alkyl source showcases the ability of catalysts to overcome inherent reactivity patterns. Similarly, copper-catalyzed systems are gaining traction for their cost-effectiveness and unique reactivity, enabling transformations like amination of quinoline N-oxides.
The development of heterogeneous catalysts is another key frontier, addressing challenges of catalyst recovery and reuse, which is critical for scalable and sustainable processes. These advanced catalytic systems are indispensable for exploring the chemical space around the this compound core, enabling the synthesis of a diverse library of analogues for structure-activity relationship studies.
Applications in Materials Science and Analytical Chemistry
The unique electronic profile of this compound, featuring both strong donor (dimethoxy) and acceptor (trifluoromethyl) groups, suggests significant potential in materials science and analytical chemistry, particularly in the development of advanced optical materials.
Photophysical Properties and Fluorescent Probes Derived from Dimethoxyquinolines
The combination of electron-donating and electron-withdrawing groups on an aromatic scaffold often leads to interesting photophysical properties, such as intramolecular charge transfer (ICT), which can result in strong fluorescence and sensitivity to the local environment (solvatochromism). researchgate.net Quinoline derivatives are widely recognized as excellent fluorophores due to their rigid, planar structure and high quantum yields. rsc.orgmdpi.com
The methoxy groups at the 5 and 7 positions are expected to increase the electron density of the aromatic system, while the trifluoromethyl group at the 3-position strongly withdraws electron density. This "push-pull" architecture can lead to a large dipole moment change upon photoexcitation, making the molecule's fluorescence highly sensitive to solvent polarity. researchgate.net Studies on related 6-methoxyquinoline (B18371) have explored its photoexcited state dynamics, providing a basis for understanding how methoxy substituents influence these properties. researchgate.net
These characteristics make this compound an excellent candidate for development as a fluorescent probe. By attaching specific recognition moieties, derivatives could be designed to detect various analytes. The inherent fluorescence of the quinoline core provides a strong signal, which can be modulated (quenched or enhanced) upon binding to a target. acs.orgrsc.org
The table below summarizes the typical photophysical properties observed in related push-pull quinoline derivatives, which can be extrapolated to predict the behavior of the target compound.
| Property | Typical Range/Behavior in Analogous Systems | Reference |
| Absorption Max (λ_abs) | 240–380 nm | acs.org |
| Emission Max (λ_em) | 450–550 nm (often shows solvatochromic shifts) | researchgate.net |
| Quantum Yield (Φ_F) | Can be high in non-polar solvents (e.g., >0.5) and lower in polar solvents | researchgate.net |
| Stokes Shift | Moderate to large, depending on solvent polarity | researchgate.netacs.org |
Sensing and Detection Applications
Building on their promising photophysical properties, derivatives of this compound can be engineered as highly sensitive and selective fluorescent sensors. Quinoline-based probes have been successfully developed for a wide range of applications, from detecting metal ions to bioimaging in living cells. crimsonpublishers.comnih.govcrimsonpublishers.com
The nitrogen atom in the quinoline ring and the oxygen atoms of the methoxy groups can act as coordination sites for metal ions. mdpi.com This has led to the development of quinoline sensors for ions such as Fe³⁺, Fe²⁺, Cu²⁺, and Zn²⁺. rsc.orgacs.orgnih.gov The binding of a metal ion typically alters the electronic structure of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. For instance, sensors can operate via mechanisms like chelation-enhanced fluorescence (CHEF) or photo-induced electron transfer (PET). nih.gov
Furthermore, the lipophilic nature of the quinoline scaffold allows it to penetrate cell membranes, making it suitable for intracellular sensing and bioimaging. researchgate.netnih.gov Fluorescent quinoline derivatives have been used to image lipid droplets within cells and to map sentinel lymph nodes. researchgate.netnih.gov The strong fluorescence and potential for two-photon absorption make these probes valuable for advanced microscopy techniques, offering deeper tissue penetration and lower phototoxicity. crimsonpublishers.com Given these precedents, this compound serves as an excellent platform for designing next-generation sensors for applications in environmental monitoring, clinical diagnostics, and cell biology.
Emerging Research Frontiers
The intersection of advanced computational tools with synthetic chemistry is opening new avenues for the discovery and optimization of functional molecules. For complex quinoline derivatives, these emerging frontiers promise to accelerate development significantly.
Integration of Artificial Intelligence and Machine Learning in Quinoline Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and materials science. preprints.org These technologies can be applied to nearly every aspect of the development pipeline for novel quinoline derivatives, from initial design to synthesis optimization.
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel quinoline structures with desired properties. preprints.org By training on large datasets of known compounds and their activities, these models can propose new molecules like derivatives of this compound that are optimized for specific targets or photophysical characteristics.
Predictive Modeling: Machine learning algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural features of quinoline derivatives with their biological activity or material properties, allowing researchers to predict the performance of new designs before they are synthesized. biointerfaceresearch.com ML models have already been developed to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy. researchgate.net
Exploration of Novel Biological Targets and Pathways
Research into the biological activities of quinoline derivatives has revealed a wide spectrum of potential therapeutic applications, largely due to the versatility of the quinoline scaffold. orientjchem.orgnih.gov While direct studies on this compound are limited, research on closely related analogues provides significant insights into its potential biological targets and mechanisms of action. The exploration of these targets is crucial for defining the future therapeutic landscape for this class of compounds.
One of the key areas of investigation for structurally similar compounds has been in the field of oncology, with a focus on epigenetic modifiers. A study investigating a series of quinoline derivatives as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2) identified a compound with a 5,7-dimethoxy substituted quinoline core. mdpi.com EZH2 is a histone methyltransferase that is often overexpressed in various cancers, where it plays a role in silencing tumor suppressor genes. mdpi.com The 5,7-dimethoxy substituted derivative showed activity in both enzymatic and cellular assays, although its potency was slightly lower compared to other analogues in the series. mdpi.com This finding suggests that the 5,7-dimethoxy substitution pattern is compatible with binding to the EZH2 active site, marking EZH2 as a promising target for further investigation with this compound.
Beyond epigenetics, various signaling pathways crucial to cancer cell proliferation and survival have been targeted by quinoline derivatives. The trifluoromethyl group, in particular, is a common feature in quinolines designed as kinase inhibitors. researchgate.net For instance, a novel anticancer agent identified as a potent and selective inhibitor of the c-Met kinase features a 7-(trifluoromethyl)quinoline (B1331143) core. nih.govmdpi.com The c-Met signaling pathway is frequently dysregulated in human cancers, contributing to tumor growth, invasion, and metastasis. nih.gov Similarly, other quinoline-based molecules have been developed as dual-target inhibitors of EGFR and HER-2, both critical receptors in many solid tumors. rsc.org The PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, has also been successfully targeted by quinoline-containing compounds. rsc.orgnih.gov
Another established target for quinoline derivatives is the microtubule network, a key component of the cellular cytoskeleton essential for cell division. nih.gov A study on 5,6,7-trimethoxy quinolines demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. nih.gov Given the structural similarity, it is plausible that this compound could also interfere with microtubule dynamics.
The table below summarizes the explored biological targets for quinoline derivatives structurally related to this compound, highlighting the potential pathways this specific compound could modulate.
| Biological Target | Pathway/Function | Related Quinoline Derivative(s) | Observed Effect |
| Enhancer of Zeste Homologue 2 (EZH2) | Epigenetic regulation, Histone methylation | 5,7-dimethoxy substituted quinoline | Enzymatic and cellular inhibition |
| c-Met Kinase | Receptor Tyrosine Kinase Signaling | 3,5,7-trisubstituted quinolines | Potent and selective kinase inhibition |
| EGFR/HER-2 | Receptor Tyrosine Kinase Signaling | Various quinoline derivatives | Dual-target inhibition, Antiproliferative action |
| mTOR | PI3K/AKT/mTOR Signaling Pathway | Quinoline-based derivatives | Moderate to potent enzymatic inhibition |
| Tubulin | Microtubule Dynamics, Cell Division | 5,6,7-trimethoxy quinolines | Inhibition of polymerization, G2/M cell cycle arrest |
Conclusion and Outlook for Future Research on this compound
The compound this compound stands at a promising frontier of medicinal chemistry. While direct and extensive research on this specific molecule is still emerging, the wealth of data on structurally related quinoline derivatives provides a strong rationale for its further investigation. The quinoline scaffold is a "privileged" structure in drug discovery, known for its druggability and versatility. nih.govnih.gov The specific combination of 5,7-dimethoxy and 3-trifluoromethyl substituents offers a unique electronic and steric profile that warrants comprehensive biological evaluation.
Future research should be systematically directed toward validating the compound's activity against the novel biological targets identified in related analogues. A primary focus should be the rigorous evaluation of this compound as an EZH2 inhibitor. mdpi.com Structure-activity relationship (SAR) studies could be undertaken to optimize potency, potentially by modifying the substituents while retaining the core this compound structure.
Furthermore, given the prevalence of trifluoromethylated quinolines as kinase inhibitors, a broad screening against a panel of cancer-relevant kinases is highly recommended. nih.govmdpi.com This should include, but not be limited to, c-Met, EGFR, HER-2, and key components of the PI3K/AKT/mTOR pathway. rsc.orgrsc.org Investigating its potential to act as a tubulin polymerization inhibitor, based on findings for trimethoxy-quinolines, represents another valuable avenue of exploration. nih.gov
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
